![molecular formula C13H13BrO2 B3013101 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one CAS No. 1245514-78-6](/img/structure/B3013101.png)

6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one

Descripción general

Descripción

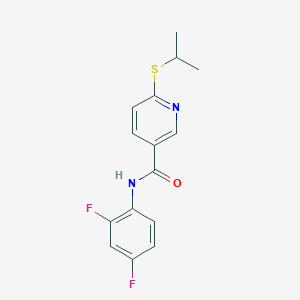

“6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indene-2,4’-pyran]-1(3H)-one” is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of peralkylated 2,3,4,5-tetracarba-mdo-hexaboranes with boron tribromide, BBr3, via selective exchange of the alkyl substituent in the 6-position to give the corresponding new 6-bromo derivatives . The 6-iodo derivatives can be prepared in the same way using BI3 .Molecular Structure Analysis

The molecular structure of “6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indene-2,4’-pyran]-1(3H)-one” is represented by the SMILES notation C1COCCC12CNC3=C2C=CC(=C3)Br .Aplicaciones Científicas De Investigación

- Synthesis of Pentaalkyl-6-bromo-2,3,4,5-tetracarba-nido-hexaboranes(6) : Researchers have explored the reactivity of this compound with boron tribromide (BBr₃). Through selective exchange of the alkyl substituent at the 6-position, they obtained new 6-bromo derivatives in quantitative yield . These derivatives could find applications in materials science, catalysis, and boron cluster chemistry.

- Spiro[indoline-3,4’-pyran] Scaffold : The compound serves as a valuable building block for synthesizing spirocyclic structures. Its unique spiro configuration offers opportunities for designing novel molecules with diverse biological and pharmacological properties. Researchers can explore its use in drug discovery and development .

Boron Chemistry

Heterocyclic Building Blocks

Safety And Hazards

The safety data sheet for a similar compound, “6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]”, indicates that it is harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion, seek medical help immediately .

Propiedades

IUPAC Name |

6-bromospiro[3H-indene-2,4'-oxane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c14-10-2-1-9-8-13(3-5-16-6-4-13)12(15)11(9)7-10/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYQYDYHADUGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC3=C(C2=O)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)

![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)

![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)